双(碘甲基)醚

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Chemical Reactions Analysis

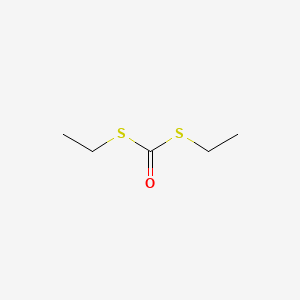

Ethers, including Bis(iodomethyl)ether, are generally unreactive. The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .科研应用

致癌性研究

与双(氯甲基)醚结构相关的双(碘甲基)醚已经被研究其致癌效应。在一项研究中,反复皮下给予双(氯甲基)醚会在小鼠体内诱导局部肿瘤,类似于氯乙烯氧化物,即氯乙烯的代谢产物。这项研究表明与双(碘甲基)醚结构相关的化合物可能存在潜在的致癌风险 (Zajdela et al., 1980)。

职业健康问题

一位研究化学家在与双(氯甲基)醚工作后患上肺腺癌的案例突显了与暴露于类似化合物的职业健康风险。这表明在处理双(碘甲基)醚和相关化学品时需要谨慎处理和采取保护措施 (Reznik et al., 1978)。

化学合成

双(碘甲基)醚在化学合成中发挥作用。例如,一项关于合成贝类毒素gymnodimine的研究展示了双-(2,6-二氯苄)醚在立体选择性构建四氢呋喃亚基中的应用,突显了其在复杂有机合成中的实用性 (White et al., 2003)。

废物处理和环境问题

对与双(碘甲基)醚具有相似性质的化合物双(2-氯乙基)醚在废水处理系统中的研究已经进行。这包括研究生物系统对这类化学品的降解能力和毒性反应,为了解含有双(碘甲基)醚废物的环境影响和处理提供了见解 (Ramey & Davis, 1989)。

毒性和危害评估

已经进行了关于与双(碘甲基)醚具有相似特性的双(2-氯乙基)醚的毒性和危害评估研究。这些研究涉及了解降解过程、毒性途径和环境影响,这对评估与双(碘甲基)醚相关的风险至关重要 (Shi et al., 2017)。

Safety And Hazards

性质

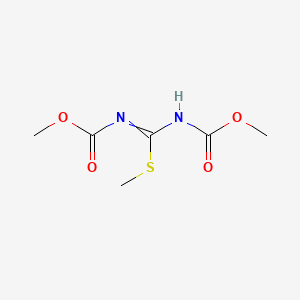

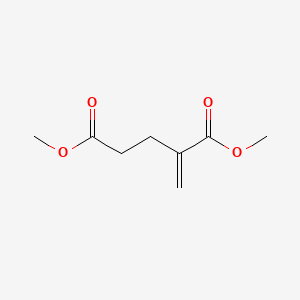

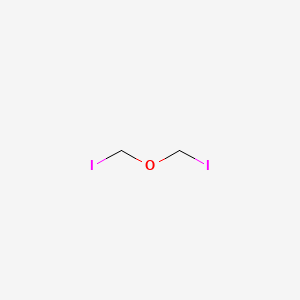

IUPAC Name |

iodo(iodomethoxy)methane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4I2O/c3-1-5-2-4/h1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMAFUPEQLTLPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(OCI)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4I2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344668 |

Source

|

| Record name | Bis(iodomethyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.86 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(iodomethyl)ether | |

CAS RN |

60833-52-5 |

Source

|

| Record name | Bis(iodomethyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。